molecular formula C24H15ClN2O8 B4043429 2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4043429
M. Wt: 494.8 g/mol
InChI Key: PNUJKFDGTZMSNY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C24H15ClN2O8 and its molecular weight is 494.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.0516931 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reduction and Hydrogenation Processes

Research by Watanabe et al. (1984) demonstrated the catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts. This process, applicable to compounds with chloro, methyl, or methoxy substituents, indicates the potential of similar compounds in catalytic reduction reactions (Watanabe et al., 1984).

Environmental Impacts of Agrochemicals

A study by Masunaga et al. (2001) on dioxin impurities in Japanese agrochemical formulations, including those with chloro and nitrophenyl ethers, points to the environmental implications of using such compounds in agriculture. The findings suggest avenues for studying the environmental persistence and degradation of similar complex molecules (Masunaga et al., 2001).

Chemical Synthesis and Reaction Mechanisms

Castro et al. (2001) explored the kinetics and mechanisms of reactions involving chlorophenyl and nitrophenyl thionocarbonates with alicyclic amines. Their work provides insight into the reactivity of compounds with nitro and chlorophenyl groups, which could be relevant for synthesizing related structures (Castro et al., 2001).

Reductive Alkylation and Antitumor Activity

Lin and Sartorelli (1976) investigated phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones for their antitumor effects, demonstrating the potential of chloro and nitro substituted compounds in medicinal chemistry and drug development (Lin & Sartorelli, 1976).

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 2-(4-methoxy-2-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O8/c1-34-14-7-9-19(20(11-14)27(32)33)26-22(29)15-8-6-13(10-17(15)23(26)30)24(31)35-12-21(28)16-4-2-3-5-18(16)25/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUJKFDGTZMSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenyl)-2-oxoethyl 2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.